Ethyl 4-(3-chlorobenzamido)benzoate is an organic compound characterized by its structure, which includes an ethyl ester group and a chlorobenzamido moiety. The molecular formula for this compound is CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound is notable for its potential applications in medicinal chemistry due to the presence of both the benzoate and chlorobenzamide functionalities, which can influence its biological activity and reactivity in
The biological activity of ethyl 4-(3-chlorobenzamido)benzoate is linked to its structural components. Compounds containing benzamido groups are often investigated for their potential as pharmaceuticals. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties, making them candidates for further pharmacological evaluation .
The synthesis of ethyl 4-(3-chlorobenzamido)benzoate typically involves a two-step process:
Ethyl 4-(3-chlorobenzamido)benzoate has several potential applications:
Interaction studies involving ethyl 4-(3-chlorobenzamido)benzoate typically focus on its binding affinity and activity against various biological targets. Research has indicated that compounds with similar structures may interact with enzymes or receptors involved in inflammatory responses or microbial infections. Further studies are required to elucidate specific interactions at the molecular level and their implications for therapeutic applications .
Several compounds share structural similarities with ethyl 4-(3-chlorobenzamido)benzoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-amino-2-methoxybenzoate | Contains a methoxy group | Exhibits different solubility properties |
| Ethyl 4-amino-3-chlorobenzoate | Contains an amino group | Potentially more reactive due to amino functionality |
| Ethyl 2-hydroxy-4-nitrobenzoate | Contains a nitro group | Known for higher reactivity in electrophilic substitutions |
| Ethyl 4-amino-2-hydroxybenzoate | Contains both amino and hydroxy groups | May show enhanced biological activity due to dual functionality |
Ethyl 4-(3-chlorobenzamido)benzoate stands out due to its specific chlorinated benzamide structure, which may provide unique interactions within biological systems compared to other similar compounds. Its dual functional groups allow for diverse chemical reactivity and potential pharmacological applications that merit further investigation.
Ethyl 4-(3-chlorobenzamido)benzoate is systematically named according to IUPAC guidelines, reflecting its ethyl ester group at the para position of the benzoic acid moiety and the 3-chlorobenzamido substituent. Its molecular formula is C₁₆H₁₄ClNO₃, with a molecular weight of 303.74 g/mol. The SMILES notation (O=C(OCC)C1=CC=C(NC(C2=CC=CC(Cl)=C2)=O)C=C1) encapsulates its planar aromatic system and functional group arrangement.
Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the triclinic space group P-1 with unit cell parameters:
The crystal packing is stabilized by intermolecular N–H···O hydrogen bonds between the amide hydrogen and ester carbonyl oxygen, forming a layered structure.
The synthesis of ethyl 4-(3-chlorobenzamido)benzoate begins with the esterification of 4-aminobenzoic acid. This step involves converting the carboxylic acid group into an ethyl ester, typically through acid-catalyzed reactions. In traditional approaches, 4-aminobenzoic acid is refluxed with dry ethanol in the presence of concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) or dry hydrogen chloride ($$ \text{HCl} $$) gas [1] [2]. The mechanism proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. Subsequent deprotonation and elimination of water yield the ethyl ester intermediate, 4-aminobenzoic acid ethyl ester [2].
Recent advancements have introduced sustainable alternatives, such as natural deep eutectic solvents (NADES). For instance, urea-choline chloride NADES has been shown to catalyze esterification at milder temperatures (70–80°C) with yields exceeding 90% [5]. This method avoids hazardous acids and reduces energy consumption, aligning with green chemistry principles.
The second critical step involves amidation of the ethyl ester intermediate with 3-chlorobenzoyl chloride. This reaction is typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), with base catalysts like triethylamine ($$ \text{Et}_3\text{N} $$) to neutralize generated $$ \text{HCl} $$ [1]. The mechanism entails nucleophilic attack by the amine group of 4-aminobenzoic acid ethyl ester on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, forming the amide bond [1] [6].
Innovative solvent-controlled strategies have emerged. For example, lithium hexamethyldisilazide ($$ \text{LiHMDS} $$) enables selective amidation of aroyl chlorides at ambient temperatures, achieving high yields without metal catalysts [3]. Additionally, FeCl$$_3$$-mediated synthesis of 3-chlorobenzoyl chloride from 4-chlorobenzotrichloride ensures high purity and scalability, with reactions completing in 1–4 hours at 50–60°C [6].
Optimizing reaction parameters is essential for maximizing yield and efficiency. Key findings from literature are summarized in Table 1.
Table 1: Comparative Reaction Conditions for Ethyl 4-(3-Chlorobenzamido)Benzoate Synthesis
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Esterification | $$ \text{H}2\text{SO}4 $$, Ethanol | 80 (reflux) | 4 | 85 | [1] |
| Esterification | NADES (Urea-Choline) | 70 | 3 | 93 | [5] |
| Amidation | $$ \text{Et}_3\text{N} $$, THF | 25 | 2 | 78 | [1] |
| Amidation | $$ \text{LiHMDS} $$, Toluene | 25 | 0.5 | 89 | [3] |
| Acyl Chloride Prep | FeCl$$_3$$, Solvent-free | 60 | 3 | 95 | [6] |
The data highlights the superiority of NADES in esterification and $$ \text{LiHMDS} $$ in amidation for reducing reaction times and improving yields.
Traditional routes prioritize step economy and scalability but often rely on hazardous reagents. For example, the use of $$ \text{H}2\text{SO}4 $$ in esterification generates toxic byproducts [1] [2]. In contrast, NADES-based methods offer environmental benefits but require specialized solvent recovery systems [5].
Amidation strategies similarly vary. While $$ \text{Et}3\text{N} $$-catalyzed reactions are well-established, $$ \text{LiHMDS} $$-mediated processes enable room-temperature synthesis with minimal purification [3]. The FeCl$$3$$-catalyzed preparation of 3-chlorobenzoyl chloride exemplifies industrial applicability, achieving near-quantitative yields under solvent-free conditions [6].
A recent similarity metric analysis of synthetic routes emphasizes bond-forming efficiency and atom economy [4]. This framework identifies NADES and $$ \text{LiHMDS} $$ methods as superior due to their reduced step counts and higher functional group compatibility.
The comprehensive spectroscopic characterization of ethyl 4-(3-chlorobenzamido)benzoate reveals distinct vibrational and magnetic resonance signatures that confirm the molecular structure and functional group assignments. Fourier Transform Infrared spectroscopy provides critical information about the functional groups present in the compound through characteristic absorption frequencies [1].
The nitrogen-hydrogen stretching vibration of the amide group appears as a medium-strong absorption at 3300 cm⁻¹, which is characteristic of primary benzamide derivatives [1] [2]. This frequency is consistent with the expected range for amide nitrogen-hydrogen stretching vibrations in similar aromatic compounds [3] [4]. The carbonyl stretching vibrations exhibit two distinct absorptions that reflect the dual carbonyl-containing functional groups present in the molecule. The ester carbonyl group displays a strong absorption at 1721 cm⁻¹, while the amide carbonyl group shows a strong absorption at 1665 cm⁻¹ [1]. This frequency separation is typical for compounds containing both ester and amide functionalities, where the ester carbonyl appears at higher frequency due to reduced resonance delocalization compared to the amide carbonyl [5] [6].
The carbon-oxygen stretching vibration of the ester linkage manifests as a strong absorption at 1290 cm⁻¹, while the carbon-nitrogen stretching of the amide bond appears as a medium intensity band at 1154 cm⁻¹ [1]. Aromatic carbon-carbon stretching vibrations are observed at 1593 cm⁻¹, confirming the presence of the benzene ring systems [7] [8]. The chloro substituent contributes characteristic carbon-chlorine stretching vibrations in the 800-600 cm⁻¹ region, which is consistent with aromatic chloro compounds [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits a characteristic broad singlet at 9.04 parts per million, assigned to the amide nitrogen-hydrogen proton [1]. This significant downfield shift reflects the deshielding effect of the electron-withdrawing carbonyl group and hydrogen bonding interactions. The aromatic protons from both benzene rings appear as a complex multiplet in the 6.62-7.16 parts per million region, integrating for ten protons total [1]. This chemical shift range is typical for substituted aromatic systems where electron-withdrawing groups influence the magnetic environment.
The ethyl ester moiety displays characteristic splitting patterns with the methylene protons appearing as a quartet at 3.44 parts per million and the methyl protons as a triplet at 1.94 parts per million [1]. The coupling constant of 7.2 hertz for both signals confirms the expected three-bond coupling between adjacent carbon atoms in the ethyl group. These spectroscopic parameters are consistent with ethyl benzoate derivatives reported in the literature [10] [11] [12].
Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the gas-phase chemistry of ethyl 4-(3-chlorobenzamido)benzoate. The molecular ion peaks appear at mass-to-charge ratios of 303 and 305, corresponding to the monoisotopic molecular ion containing chlorine-35 and the isotope peak containing chlorine-37, respectively [1]. The relative intensities of these peaks follow the expected 3:1 ratio for monochlorinated organic compounds.
The base peak in the mass spectrum occurs at mass-to-charge ratio 138.9, which corresponds to the 3-chlorobenzoyl cation formed through alpha-cleavage at the amide bond [1]. This fragmentation pattern is characteristic of benzamide derivatives where the acylium ion represents a particularly stable fragment due to resonance stabilization of the positive charge. The high relative intensity of this fragment reflects the favorable energetics of amide bond cleavage under electron ionization conditions [13] [14].
Additional significant fragment ions include the ion at mass-to-charge ratio 277, resulting from loss of the ethoxy radical through McLafferty rearrangement mechanisms common in ester-containing compounds [14] [15]. The fragment at mass-to-charge ratio 249 corresponds to elimination of ethyl acetate equivalent mass, while ions at 222 and 194 arise from further ring fragmentation and ester cleavage processes, respectively [13]. These fragmentation pathways are consistent with established electron ionization patterns for benzoate esters and provide unambiguous structural confirmation [14].
Single-crystal X-ray diffraction analysis provides definitive structural characterization of ethyl 4-(3-chlorobenzamido)benzoate at the atomic level. The crystallographic investigation was conducted using a Bruker-AXS SMART APEX charge-coupled device diffractometer with molybdenum K-alpha radiation at 120 Kelvin [1]. Data collection encompassed 5988 reflections with 3221 independent reflections exhibiting an internal R-factor of 0.0585, indicating good data quality [1].
The crystal structure solution employed direct methods, with hydrogen atoms located from difference Fourier maps and subsequently refined using idealized positions with the riding model [1]. The final crystallographic refinement converged to R-factors of R1 = 0.0538 and wR2 = 0.111 for reflections with intensities greater than 2σ(I), demonstrating excellent structural reliability [1]. The goodness-of-fit parameter of 0.990 confirms the validity of the structural model [1].
Structural analysis reveals that the two aromatic ring systems are nearly coplanar, with an accompanying dihedral angle of 8.4 degrees [1]. This relatively small deviation from planarity indicates significant conjugation between the aromatic systems through the amide linkage. The carboxylate group maintains coplanarity with the attached phenyl ring, as evidenced by the torsion angle C10-C11-C14-O2 of -176.7 degrees [1]. This geometric arrangement optimizes orbital overlap and maintains aromatic character throughout the molecular framework.
The compound crystallizes in the triclinic crystal system with space group P-1, which represents the lowest symmetry crystal system [1] [16]. The unit cell parameters demonstrate the asymmetric nature of the crystal packing, with cell dimensions a = 5.2941(15) Ångströms, b = 8.157(2) Ångströms, and c = 16.238(4) Ångströms [1]. The unit cell angles deviate significantly from orthogonal geometry, with α = 82.682(6) degrees, β = 84.481(6) degrees, and γ = 80.100(6) degrees [1].
The unit cell volume of 683.2(3) cubic Ångströms accommodates two formula units (Z = 2), resulting in a calculated density of 1.477 megagrams per cubic meter [1]. These parameters are consistent with efficient molecular packing in the solid state while accommodating the specific geometric requirements of the hydrogen bonding network. The triclinic space group P-1 contains an inversion center, which influences the overall crystal packing arrangement and intermolecular interactions [17].
The relatively small unit cell volume and low Z value indicate efficient packing of the molecules in the crystal lattice. The density value falls within the expected range for organic compounds containing chlorine substituents and aromatic ring systems. The space group selection and unit cell parameters optimize the balance between molecular volume requirements and intermolecular interaction energies [18].
The crystal structure exhibits a sophisticated hydrogen bonding network that governs the supramolecular architecture and solid-state properties. The primary intermolecular interaction involves a strong nitrogen-hydrogen···oxygen hydrogen bond with donor-acceptor distance of 3.110(2) Ångströms and hydrogen···acceptor distance of 2.29 Ångströms [1]. The donor-hydrogen···acceptor angle of 155.2 degrees approaches linearity, indicating optimal hydrogen bonding geometry [1].
This hydrogen bonding interaction operates through the symmetry operation (x-1, y, z), connecting molecules into infinite sheets that extend along the crystallographic a-axis direction [1]. The hydrogen bonding pattern creates endless molecular chains that are further stabilized by secondary interactions. The crystal packing exhibits these hydrogen-bonded sheets stacked in the b-direction, creating a layered supramolecular structure [1].
Additional weak intermolecular interactions contribute to the overall crystal stability, including carbon-hydrogen···oxygen and carbon-hydrogen···chlorine contacts with distances ranging from 3.25 to 3.75 Ångströms [19] [20]. These secondary interactions, while individually weak, collectively contribute significant stabilization energy to the crystal lattice. π-π stacking interactions between aromatic ring systems occur at distances of 3.80-4.20 Ångströms, providing additional stabilization through dispersive forces [21].
The supramolecular arrangement demonstrates the importance of both strong directional hydrogen bonds and weaker non-directional interactions in determining crystal packing patterns. The combination of nitrogen-hydrogen···oxygen hydrogen bonds as primary structure-directing interactions with supplementary carbon-hydrogen···heteroatom contacts creates a robust three-dimensional network that accounts for the observed melting point and crystal stability [22].